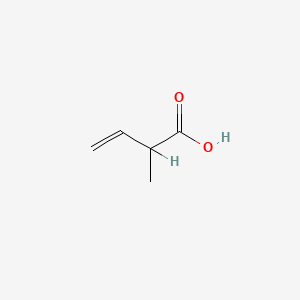

2-Methylbut-3-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWNPIKWYPQUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968546 | |

| Record name | 2-Methylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53774-20-2 | |

| Record name | 3-Methyl-3-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053774202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-butenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylbut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbut-3-enoic acid, also known as 2-vinylpropionic acid, is a branched-chain unsaturated carboxylic acid with the molecular formula C₅H₈O₂. Its structure, featuring both a carboxylic acid functional group and a terminal double bond, makes it a versatile building block in organic synthesis. The presence of a chiral center at the second carbon position means it can exist as two enantiomers, (R)- and (S)-2-methylbut-3-enoic acid, which are of particular interest in the stereospecific synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and characterization, and its role as a key intermediate in pharmaceutical development.

Chemical and Physical Properties

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-methyl-3-butenoic acid, 2-vinylpropionic acid | [1] |

| CAS Number | 53774-20-2 | [1] |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2][3][4] |

| Boiling Point | 42-43 °C at 0.1 mmHg | [2] |

| pKa (Predicted) | 4.36 ± 0.10 | [5] |

| Solubility | 37 g/L in water (at 25 °C) | [5] |

| Density | 0.968 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.424 | [2] |

| Flash Point | 76 °C | [2] |

Table 2: Chemical Reactivity and Safety

| Property | Value | Reference(s) |

| Thermal Decomposition | Undergoes decarboxylation upon strong heating to yield 2-methylpropene and CO₂. | |

| logP (o/w) (Estimated) | 0.890 - 1.1 | [1][5] |

| Hazards | Causes severe skin burns and eye damage. Combustible liquid. May be corrosive to metals. | [1][3] |

Table 3: Spectroscopic Data

| Property | Value | Reference(s) |

| ¹H NMR | Data available in spectral databases. | [6] |

| ¹³C NMR | Data available in spectral databases. | [1] |

| Mass Spectrometry (GC-MS) | Data available in spectral databases. |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of this compound. The following protocols are based on established methods for analogous compounds and standard analytical techniques.

Protocol 1: Synthesis of this compound via Hydrolysis of 2-Cyanobut-3-ene

This procedure is adapted from the synthesis of the closely related vinylacetic acid.[7] It involves the acid-catalyzed hydrolysis of the corresponding nitrile.

Workflow for Synthesis of this compound

Materials:

-

2-Cyanobut-3-ene (1.0 mole)

-

Concentrated Hydrochloric Acid (1.2 moles)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

500 mL round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 2-cyanobut-3-ene (1.0 mole) and concentrated hydrochloric acid (1.2 moles).

-

Hydrolysis: Gently heat the mixture with frequent shaking. The reaction is exothermic and will begin to reflux. Maintain a gentle reflux for approximately 15-20 minutes after the initial reaction subsides.

-

Workup: Cool the reaction mixture and add 100 mL of water. Transfer the mixture to a separatory funnel. The organic layer containing the crude acid will separate.

-

Extraction: Separate the layers and extract the aqueous layer twice with 100 mL portions of diethyl ether.

-

Purification: Combine the initial organic layer with the ether extracts. Dry the combined organic phase over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Isolation: Remove the diethyl ether by distillation at atmospheric pressure. The crude this compound is then purified by vacuum distillation.

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and confirm the molecular weight and fragmentation pattern of the synthesized this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for carboxylic acid analysis (e.g., a wax or polar-modified column)

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute sample for injection by further diluting the stock solution to approximately 10-50 µg/mL.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 35-300.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion (M⁺) at m/z 100.

-

Examine the fragmentation pattern and compare it to reference spectra if available.

Role in Drug Development

While this compound itself is not typically a final drug product, its specific stereoisomers are valuable chiral building blocks in the synthesis of complex pharmaceutical agents. The defined stereochemistry at the C2 position is crucial for achieving the desired biological activity and minimizing off-target effects in the final drug molecule.

One notable application is the use of (R)-2-methylbut-3-enoic acid as a key intermediate in the synthesis of Milvexian, an investigational oral anticoagulant that acts as a Factor XIa inhibitor.[8] The 'R' configuration of the starting material is essential for establishing the correct stereochemistry in the final drug, which is critical for its binding to the therapeutic target.[8]

Logical Relationship in Pharmaceutical Synthesis

References

- 1. 2-Methyl-3-butenoic Acid | C5H8O2 | CID 143088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-METHYL-3-BUTENOIC ACID | 53774-20-2 [chemicalbook.com]

- 3. 2-Methyl-3-butenoic Acid | 53774-20-2 | TCI AMERICA [tcichemicals.com]

- 4. 2-Methyl-3-butenoic Acid | 53774-20-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Page loading... [guidechem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 2-Methylbut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methylbut-3-enoic acid. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is a branched-chain fatty acid with the molecular formula C₅H₈O₂.[1][2] It is also known by its CAS Number 53774-20-2.[1][2][3] The compound typically appears as a colorless to almost colorless clear liquid.[1][3]

Quantitative Data Summary

The following tables summarize the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [2][3][4] |

| CAS Number | 53774-20-2 | [1][2][3] |

| Appearance | Colorless to Almost colorless clear liquid | [1][3] |

| Physical Constant | Value | Conditions | Source(s) |

| Boiling Point | 94 °C | at 33 mmHg | [3] |

| 42-43 °C | at 0.1 mmHg | [5] | |

| 176.70 °C | at 760.00 mm Hg (estimated) | [6] | |

| Density | 0.97 g/mL | at 20 °C | [3] |

| 0.968 g/mL | at 20 °C | [5] | |

| Refractive Index (n20/D) | 1.42 | [3] | |

| 1.424 | [5] | ||

| Solubility in Water | 37 g/L | at 25 °C | [1] |

| pKa | 4.36 ± 0.10 | Predicted | [1] |

| Flash Point | 74 °C | [3] | |

| 166.00 °F (74.30 °C) | TCC (estimated) | [6] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube or similar heating bath (e.g., MelTemp apparatus)

-

Thermometer (-10 to 200 °C range)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Liquid paraffin (B1166041) or other suitable heating oil

-

Stand and clamp

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is clamped and immersed in a Thiele tube filled with heating oil, ensuring the sample is below the oil level.

-

The Thiele tube is heated gently at the side arm.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Acid Dissociation Constant (pKa) by Titration

This protocol outlines the determination of the pKa value of this compound using a standard acid-base titration.

Apparatus:

-

pH meter, calibrated

-

Burette (50 mL)

-

Beaker (100 mL)

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Distilled or deionized water

Procedure:

-

A precisely weighed sample of this compound (e.g., 0.1 g) is dissolved in a known volume of distilled water (e.g., 50 mL) in a beaker.

-

A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.

-

The calibrated pH electrode is immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added from the burette in small increments (e.g., 0.5 mL).

-

After each addition, the solution is allowed to stabilize, and the pH is recorded.

-

This process is continued until the pH begins to change rapidly, at which point the increments of NaOH are reduced (e.g., 0.1 mL) to accurately determine the equivalence point.

-

Titration is continued past the equivalence point for several more additions.

-

A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is the point of steepest inflection on the curve. The volume of NaOH at this point is Veq.

-

The pKa is determined as the pH at the half-equivalence point (Veq / 2).

Determination of Solubility in Water

This qualitative and semi-quantitative method determines the solubility of this compound in water.

Apparatus:

-

Small test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Approximately 25 mg of this compound is accurately weighed and placed into a small test tube.

-

Water is added in small, measured portions (e.g., 0.25 mL) using a pipette.

-

After each addition, the test tube is stoppered and vigorously shaken or vortexed for at least 30 seconds.

-

The mixture is observed for the dissolution of the acid.

-

The process is continued until the acid completely dissolves or a maximum volume of water (e.g., 3 mL) has been added.

-

Solubility is reported qualitatively (e.g., soluble, partially soluble, insoluble) or semi-quantitatively as the concentration at which dissolution occurs. For this compound, it is expected to be soluble up to approximately 37 g/L at 25 °C.[1]

Infrared (IR) Spectroscopy

This protocol describes how to obtain an IR spectrum of liquid this compound.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Desiccator for storing salt plates

Procedure:

-

Two clean, dry salt plates are obtained from a desiccator.

-

A single drop of this compound is placed onto the center of one salt plate using a Pasteur pipette.

-

The second salt plate is carefully placed on top of the first, creating a thin liquid film between the plates. The plates may be gently rotated to ensure an even film and to remove any air bubbles.

-

The "sandwich" of salt plates is placed in the sample holder of the FTIR spectrometer.

-

A background spectrum of the empty sample chamber is collected.

-

The IR spectrum of the sample is then recorded.

-

After analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone) and returned to the desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of a sample of this compound for NMR analysis.

Apparatus:

-

NMR spectrometer

-

NMR tube (5 mm diameter)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pasteur pipette

-

Small vial

Procedure:

-

For a ¹H NMR spectrum, approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial. For ¹³C NMR, a more concentrated sample (20-100 mg) may be required.

-

The solution is transferred into a clean, dry NMR tube using a Pasteur pipette, ensuring no solid particles are transferred. The solution can be filtered through a small plug of glass wool in the pipette if necessary.

-

The NMR tube is capped and carefully wiped clean on the outside.

-

The tube is placed in the NMR spectrometer's sample holder.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

The NMR spectrum is then acquired.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the pKa of this compound.

Caption: Workflow for pKa determination.

References

An In-depth Technical Guide to 2-Methylbut-3-enoic Acid (CAS: 53774-20-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbut-3-enoic acid, also known as 2-vinylpropionic acid, is a branched-chain unsaturated carboxylic acid.[1] As a member of the short-chain fatty acid (SCFA) family, it holds potential for interesting biological activities and serves as a valuable chiral building block in organic synthesis.[1][2] Notably, the (R)-enantiomer of this compound is a key intermediate in the synthesis of Milvexian, an investigational oral Factor XIa inhibitor, highlighting its significance in pharmaceutical development.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, proposed synthesis and purification protocols, and hypothesized biological activity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 53774-20-2 | [1] |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-methyl-3-butenoic acid, 2-vinylpropionic acid | [1] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 42-43 °C at 0.1 mmHg | [6] |

| Density | 0.968 g/mL at 20 °C | [6] |

| Refractive Index | n20/D 1.424 | [6] |

| pKa | 4.36 ± 0.10 (Predicted) | [6] |

Safety and Handling

This compound is a corrosive and combustible liquid that requires careful handling in a laboratory setting.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn.[5] Work should be conducted in a well-ventilated area, and the compound should be kept away from heat, sparks, and open flames.[5]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger |

| Flammable Liquids | H227: Combustible liquid | Warning |

| Corrosive to Metals | H290: May be corrosive to metals | Warning |

(Data sourced from TCI Chemicals and PubChem)[1][5]

Precautionary Statements:

-

P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[5]

-

P234: Keep only in original container.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols

Proposed Asymmetric Synthesis of (R)-2-Methylbut-3-enoic Acid

The asymmetric synthesis of the (R)-enantiomer can be conceptually approached through the alkylation of a chiral enolate, a common strategy for creating stereocenters.[7]

Experimental Workflow: Proposed Asymmetric Synthesis

Caption: Proposed workflow for the asymmetric synthesis of (R)-2-Methylbut-3-enoic acid.

-

Acylation: A suitable chiral auxiliary, such as an Evans oxazolidinone, is acylated with propionyl chloride to form the corresponding N-acyloxazolidinone.

-

Deprotonation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the chiral enolate.

-

Alkylation: The enolate is then reacted with a vinyl electrophile, such as vinyl bromide, to introduce the vinyl group at the α-position. The stereochemistry of this addition is directed by the chiral auxiliary.

-

Cleavage and Isolation: The chiral auxiliary is cleaved from the product, typically under mild hydrolytic conditions (e.g., lithium hydroxide (B78521) and hydrogen peroxide), to yield the enantiomerically enriched (R)-2-Methylbut-3-enoic acid.

-

Purification: The final product is purified from the cleaved auxiliary and any remaining reagents.

Proposed Purification Protocol

Purification of the synthesized this compound can be achieved through a standard acid-base extraction followed by distillation.[8]

Experimental Workflow: Proposed Purification

Caption: Proposed workflow for the purification of this compound.

-

Base Extraction: The crude product is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with an aqueous base (e.g., 1M NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

-

Acidification: The aqueous layer is collected and acidified with a strong acid (e.g., 1M HCl) to a pH below the pKa of the carboxylic acid, causing it to precipitate or become insoluble in the aqueous phase.

-

Organic Extraction: The acidified aqueous layer is extracted with an organic solvent to recover the purified carboxylic acid.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Distillation: The resulting crude acid is further purified by vacuum distillation to yield the final product.

Hypothesized Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, its classification as a branched, unsaturated short-chain fatty acid (SCFA) allows for the formulation of a hypothesized mechanism of action based on the known signaling pathways of SCFAs.[1][9] SCFAs are well-documented to exert their biological effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[5][10]

G-Protein Coupled Receptor (GPCR) Activation

SCFAs are known agonists for GPCRs, particularly GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).[11][12] Activation of these receptors on various cell types, including immune and intestinal epithelial cells, can trigger a range of downstream signaling cascades.[[“]] For instance, GPR43 activation can lead to anti-inflammatory effects and enhance the integrity of the epithelial barrier.[[“]]

Histone Deacetylase (HDAC) Inhibition

SCFAs, particularly butyrate, are known inhibitors of HDACs.[10][14] By inhibiting HDACs, SCFAs can alter gene expression, leading to various cellular responses such as cell cycle arrest, differentiation, and apoptosis in cancer cells.[10]

Hypothesized Signaling Pathway of this compound

Caption: Hypothesized signaling pathway for this compound based on known SCFA mechanisms.

Applications in Research and Drug Development

The primary documented application of this compound is in pharmaceutical synthesis. The chiral nature of this molecule makes it a valuable synthon for the stereoselective synthesis of complex molecules. As previously mentioned, its (R)-enantiomer is a crucial building block for the anticoagulant drug candidate, Milvexian.[3]

Given its structural similarity to other biologically active SCFAs, this compound and its derivatives are promising candidates for further investigation in several areas:

-

Metabolic Diseases: The role of SCFAs in regulating glucose and lipid metabolism suggests that novel SCFA derivatives could be explored as potential therapeutics for conditions such as diabetes and obesity.[15]

-

Inflammatory Bowel Disease (IBD): The anti-inflammatory properties of SCFAs make them and their mimetics attractive for the treatment of IBD.[[“]]

-

Oncology: The HDAC inhibitory activity of SCFAs provides a rationale for exploring branched and unsaturated derivatives as potential anti-cancer agents.[10]

Conclusion

This compound is a versatile molecule with established importance in pharmaceutical synthesis and hypothesized potential in modulating key biological pathways. While specific experimental and biological data for this compound remain to be fully elucidated, this technical guide provides a solid foundation for researchers and drug development professionals by consolidating available data and proposing evidence-based experimental and mechanistic frameworks. Further research into the specific synthesis, purification, and biological activities of this compound is warranted to fully unlock its therapeutic and scientific potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Branched Chain Fatty Acids Have Immune-Modulatory Effects | MIT Technology Licensing Office [tlo.mit.edu]

- 3. Frontiers | Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer [frontiersin.org]

- 4. Branched-chain fatty acids: the case for a novel form of cell-cell signalling during Myxococcus xanthus development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 9. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ombrelab.com [ombrelab.com]

Elucidation of the Structure of (R)-2-Methylbut-3-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Methylbut-3-enoic acid is a chiral carboxylic acid with significant applications in the pharmaceutical industry, notably as a key building block in the synthesis of novel therapeutic agents such as the anticoagulant Milvexian. Its specific stereochemistry is crucial for its biological activity and efficacy. This technical guide provides an in-depth overview of the structural elucidation of (R)-2-Methylbut-3-enoic acid, detailing the analytical techniques and experimental protocols used to confirm its molecular structure and stereochemistry. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

(R)-2-Methylbut-3-enoic acid, with the chemical formula C₅H₈O₂ and a molecular weight of 100.12 g/mol , is a branched-chain unsaturated carboxylic acid.[1] The presence of a chiral center at the C2 position gives rise to two enantiomers, (R) and (S). The (R)-enantiomer is of particular interest in medicinal chemistry due to its role in the stereospecific synthesis of complex molecules. This guide will focus on the comprehensive analytical workflow required to unequivocally determine its structure.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2-Methylbut-3-enoic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| CAS Number | 20626-49-7 | [2] |

| Appearance | Colorless liquid or solid | |

| Boiling Point | Not readily available | |

| Density | Not readily available | |

| Optical Rotation | Specific value depends on conditions |

Structural Elucidation Workflow

The elucidation of the structure of (R)-2-Methylbut-3-enoic acid follows a logical progression of analytical techniques. The overall workflow is depicted in the diagram below.

Caption: Workflow for the structure elucidation of (R)-2-Methylbut-3-enoic acid.

Spectroscopic Data and Interpretation

Spectroscopic techniques are fundamental to determining the molecular structure of (R)-2-Methylbut-3-enoic acid. The expected data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are detailed below.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 2: Expected Mass Spectrometry Data

| m/z (Mass-to-charge ratio) | Interpretation |

| 100 | Molecular ion [M]⁺ |

| 83 | Loss of OH group ([M-17]⁺) |

| 55 | Loss of COOH group ([M-45]⁺) |

Note: The fragmentation pattern of carboxylic acids can be complex, and these are predicted major fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| 3080 | =C-H (Alkene) | Stretching |

| 2980-2850 | C-H (Alkyl) | Stretching |

| 1710 | C=O (Carboxylic Acid) | Stretching |

| 1640 | C=C (Alkene) | Stretching |

| 990 and 910 | =CH₂ (Vinyl) | Out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₃) | ~1.3 | Doublet | ~7.0 |

| H2 (CH) | ~3.1 | Quintet | ~7.0 |

| H3 (CH=) | ~5.8-6.0 | Multiplet | - |

| H4, H5 (=CH₂) | ~5.1-5.3 | Multiplet | - |

| H6 (COOH) | >10 | Singlet (broad) | - |

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~15-20 |

| C2 (CH) | ~40-45 |

| C3 (=CH) | ~135-140 |

| C4 (=CH₂) | ~115-120 |

| C5 (C=O) | ~175-180 |

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the connectivity of the molecule. The expected key correlations are visualized in the diagram below.

Caption: Key COSY and HSQC correlations for (R)-2-Methylbut-3-enoic acid.

Experimental Protocols

Representative Asymmetric Synthesis

A plausible method for the enantioselective synthesis of (R)-2-Methylbut-3-enoic acid involves the use of a chiral auxiliary, such as an Evans oxazolidinone. This is a generalized protocol and would require optimization.

-

Acylation of Chiral Auxiliary: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with but-3-enoyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

-

Diastereoselective Methylation: The resulting N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at -78 °C to form the corresponding enolate. Subsequent addition of an electrophilic methyl source, such as methyl iodide, leads to diastereoselective methylation.

-

Hydrolysis of the Auxiliary: The chiral auxiliary is cleaved by hydrolysis, for instance, with lithium hydroxide (B78521) and hydrogen peroxide in a mixture of tetrahydrofuran (B95107) and water, to yield (R)-2-Methylbut-3-enoic acid.

-

Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

-

IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a neat film on a salt plate (e.g., NaCl or KBr).

-

Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Stereochemical Analysis

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the synthesized (R)-2-Methylbut-3-enoic acid is determined by chiral HPLC analysis, using a suitable chiral stationary phase.

-

Polarimetry: The optical rotation of the purified product is measured using a polarimeter to confirm the presence of a single enantiomer and to determine the direction of rotation.

Conclusion

The structural elucidation of (R)-2-Methylbut-3-enoic acid is a systematic process that combines chemical synthesis with a suite of powerful analytical techniques. Through the combined application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and methods for stereochemical determination, the precise molecular structure and absolute configuration of this important chiral building block can be unequivocally confirmed. This guide provides a comprehensive framework for researchers and professionals involved in the synthesis, analysis, and application of this and similar chiral molecules.

References

An In-depth Technical Guide to the Spectroscopic Data of (S)-2-Methylbut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-Methylbut-3-enoic acid. Due to the limited availability of experimentally derived public data for the specific (S)-enantiomer, this guide presents predicted data based on the compound's structure, alongside references to available data for the racemic mixture. Detailed experimental protocols for acquiring such spectra are also provided.

Chemical Structure and Properties

(S)-2-Methylbut-3-enoic acid is a chiral carboxylic acid with the following structure:

-

Molecular Formula: C₅H₈O₂

-

Molecular Weight: 100.12 g/mol [1]

-

IUPAC Name: (2S)-2-methylbut-3-enoic acid

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for (S)-2-Methylbut-3-enoic acid. It is important to note that while experimental data for the racemic mixture (2-Methyl-3-butenoic acid) is available in databases such as SpectraBase, specific quantitative data for the pure (S)-enantiomer is not readily found in the public domain.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1 (CH₃) | ~1.3 | Doublet | 3H |

| H2 (CH) | ~3.2 | Quintet | 1H |

| H3 (=CH₂) | ~5.2 | Multiplet | 2H |

| H4 (=CH) | ~5.8 | Multiplet | 1H |

| H5 (COOH) | ~10-12 | Singlet (broad) | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~15-20 |

| C2 (CH) | ~40-45 |

| C3 (=CH₂) | ~115-120 |

| C4 (=CH) | ~135-140 |

| C5 (C=O) | ~175-180 |

Table 3: Expected IR Absorption Bands (for a neat or liquid film sample)

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad, strong |

| C-H (sp³) | 2850-3000 | Medium to strong |

| C-H (sp²) | 3010-3100 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |

| C=C (Alkenyl) | 1640-1680 | Medium |

Table 4: Expected Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Proposed Fragment | Notes |

| 100 | [C₅H₈O₂]⁺ | Molecular Ion (M⁺) |

| 85 | [M - CH₃]⁺ | Loss of a methyl group |

| 55 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 45 | [COOH]⁺ | Carboxylic acid fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-Methylbut-3-enoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Sample Preparation (Neat Liquid):

-

Place a single drop of neat (S)-2-Methylbut-3-enoic acid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Sample Introduction: Introduce a dilute solution of (S)-2-Methylbut-3-enoic acid in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization (Electron Ionization - EI):

-

The sample is vaporized and enters the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualizations

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of 2-Methylbut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-methylbut-3-enoic acid. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate its preparation in a laboratory setting.

Introduction

This compound is a valuable organic compound with potential applications in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring both a carboxylic acid and a vinyl group, makes it a versatile building block for a variety of chemical transformations. This guide explores the primary synthetic routes to this molecule, providing detailed methodologies and comparative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1]

| Property | Value |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| CAS Number | 53774-20-2 |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 42-43 °C at 0.1 mmHg |

Synthetic Pathways

Several synthetic strategies can be employed to prepare this compound. The most prominent methods include the carboxylation of a Grignard reagent, the oxidation of the corresponding primary alcohol, and the hydrolysis of its ester.

Carboxylation of a Grignard Reagent

The reaction of a Grignard reagent with carbon dioxide is a classic and effective method for the synthesis of carboxylic acids. For this compound, this involves the preparation of 1-methylallylmagnesium halide followed by carboxylation.

Logical Workflow for Grignard-based Synthesis

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Experimental Protocol (Adapted from general Grignard carboxylation procedures):

Materials:

-

3-Bromo-1-butene (B1616935) (or 3-chloro-1-butene)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small volume of anhydrous ether to just cover the magnesium.

-

Dissolve 3-bromo-1-butene in anhydrous ether and add it to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium. The reaction may need to be initiated by gentle warming, adding a small crystal of iodine, or crushing a piece of magnesium.

-

Once the reaction starts (indicated by bubbling and a gentle reflux), add the remaining halide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate large beaker or flask, place a generous excess of crushed dry ice.

-

Slowly pour the Grignard solution onto the dry ice with vigorous stirring. A thick precipitate will form.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

-

Work-up and Isolation:

-

Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

-

Transfer the mixture to a separatory funnel. The product will be in the ethereal layer.

-

Separate the layers and extract the aqueous layer two to three times with diethyl ether.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the ether by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure.

-

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 60-80% (estimated based on similar Grignard carboxylations) | General Organic Chemistry Principles |

| Reaction Time | 2-4 hours | General Organic Chemistry Principles |

| Purification Method | Vacuum Distillation | [2] |

Oxidation of 2-Methyl-3-buten-1-ol (B1582625)

The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. 2-Methyl-3-buten-1-ol can be oxidized to the target acid using various oxidizing agents.

Experimental Workflow for Oxidation of 2-Methyl-3-buten-1-ol

Caption: General workflow for the oxidation of 2-methyl-3-buten-1-ol.

Experimental Protocol (General procedure using Jones Reagent):

Materials:

-

2-Methyl-3-buten-1-ol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid

-

Acetone

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Jones Reagent: Dissolve chromium trioxide in water and carefully add concentrated sulfuric acid. Cool the solution in an ice bath.

-

Oxidation:

-

Dissolve 2-methyl-3-buten-1-ol in acetone in a flask equipped with a stirrer and a dropping funnel, and cool it in an ice bath.

-

Slowly add the prepared Jones reagent dropwise to the alcohol solution. The color will change from orange-red to green. Maintain the temperature below 20 °C during the addition.

-

After the addition is complete, stir the mixture at room temperature for a few hours until the oxidation is complete (monitored by TLC).

-

-

Work-up and Isolation:

-

Quench the reaction by adding isopropanol (B130326) until the orange color disappears completely.

-

Remove the acetone by rotary evaporation.

-

Add water to the residue and extract the product with diethyl ether several times.

-

Wash the combined organic layers with brine.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude carboxylic acid.

-

Purify by vacuum distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 50-70% (estimated based on similar oxidations) | General Organic Chemistry Principles |

| Reaction Time | 2-6 hours | General Organic Chemistry Principles |

| Purification Method | Vacuum Distillation | [2] |

Hydrolysis of Ethyl 2-Methyl-3-butenoate

The hydrolysis of an ester to a carboxylic acid is a straightforward reaction that can be catalyzed by either acid or base.

Experimental Protocol (Acid-catalyzed hydrolysis):

Materials:

-

Ethyl 2-methyl-3-butenoate

-

Sulfuric acid or hydrochloric acid

-

Water

-

Diethyl ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Hydrolysis:

-

In a round-bottom flask, combine ethyl 2-methyl-3-butenoate with an aqueous solution of sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove the acid catalyst.

-

To isolate the product, acidify the aqueous bicarbonate washings with concentrated HCl and extract the liberated carboxylic acid with diethyl ether.

-

Dry the final ether extract over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield the product.

-

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | >90% | General Organic Chemistry Principles |

| Reaction Time | 2-8 hours | General Organic Chemistry Principles |

| Purification Method | Extraction and solvent evaporation | General Organic Chemistry Principles |

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | Spectral data available.[1] |

| ¹³C NMR | Spectral data available.[1] |

| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid) and C=C (alkene) functional groups are expected.[1] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 100.12 g/mol . |

Conclusion

This technical guide has outlined the primary synthetic pathways for this compound. The choice of method will depend on the availability of starting materials, desired scale, and required purity. The Grignard carboxylation and alcohol oxidation routes are effective for de novo synthesis, while ester hydrolysis is suitable if the corresponding ester is readily available. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Unveiling 2-Methylbut-3-enoic Acid: A Technical Guide on its Core Discovery and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Methylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid. While the specific historical details of its initial discovery remain elusive in readily available literature, this document consolidates its known physicochemical properties, modern synthetic methodologies—with a particular focus on the stereospecific synthesis of its enantiomers—and its significant role in contemporary pharmaceutical development. The guide details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to illustrate synthetic pathways.

Introduction

This compound, also known as 2-vinylpropionic acid, is a chiral organic compound with the molecular formula C₅H₈O₂. Its structure, featuring a carboxylic acid group, a vinyl functional group, and a chiral center at the second carbon, makes it a versatile building block in organic synthesis. While its early history is not well-documented, the compound has gained significant attention in recent years, particularly its (R)-enantiomer, which serves as a crucial intermediate in the synthesis of novel pharmaceuticals. This guide aims to provide a comprehensive technical resource on the compound, focusing on its properties, synthesis, and applications relevant to the scientific and drug development communities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [1][2] |

| CAS Number | 53774-20-2 (racemate) | [2][3] |

| 20626-49-7 ((R)-enantiomer) | [4] | |

| 59014-11-8 ((S)-enantiomer) | [5] | |

| Appearance | Colorless to almost colorless liquid | [1][3] |

| Boiling Point | 42-43 °C at 0.1 mmHg | [1][3] |

| 176.7 °C at 760 mmHg (estimated) | [6] | |

| Density | 0.968 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.424 | [3] |

| pKa | 4.36 ± 0.10 (Predicted) | [3] |

| LogP (o/w) | 0.890 (estimated) | [6] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of available data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Data available in public databases. | [2] |

| ¹³C NMR | Data available in public databases. | [2] |

| IR Spectroscopy | Data available in public databases. | [2] |

| Mass Spectrometry | Data available in public databases. | [2] |

Synthesis of this compound

While the historical first synthesis of this compound is not clearly documented, modern organic synthesis provides several routes to this compound, including methods for the preparation of its enantiomerically pure forms. The asymmetric synthesis of the (R)- and (S)-enantiomers is of particular importance due to their application as chiral building blocks.

Asymmetric Synthesis of (R)-2-Methylbut-3-enoic Acid

The (R)-enantiomer of this compound is a key intermediate in the synthesis of the oral Factor XIa inhibitor, Milvexian (B3324122).[7] Asymmetric synthesis is crucial to obtain the desired stereochemistry for this pharmaceutical application. A general workflow for such a synthesis often involves the use of a chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis via Evans Chiral Auxiliary (Representative)

This protocol is a representative example of an asymmetric alkylation to produce a chiral carboxylic acid and is based on established methodologies.[8]

-

Acylation: The chiral auxiliary, such as (4S)-4-benzyl-2-oxazolidinone, is acylated with an appropriate achiral butenoyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C to room temperature).

-

Diastereoselective Alkylation: The resulting N-acyl oxazolidinone is dissolved in an anhydrous etheral solvent (e.g., tetrahydrofuran) and cooled to -78 °C. A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is added to form the sodium enolate. A methylating agent, such as methyl iodide, is then introduced to the reaction mixture. The steric hindrance from the chiral auxiliary directs the methylation to one face of the enolate, leading to a high diastereomeric excess.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. This can be achieved by hydrolysis with a reagent such as lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water.

-

Purification: The final product, (R)-2-Methylbut-3-enoic acid, is isolated and purified using standard techniques such as extraction and column chromatography.

Biological Significance and Applications

As a branched-chain fatty acid, this compound itself is a subject of interest in metabolic studies.[2] However, its most prominent role in the life sciences is as a chiral building block for the synthesis of more complex, biologically active molecules.

Role in Drug Development

The primary application of (R)-2-Methylbut-3-enoic acid in drug development is as a key starting material for the synthesis of Milvexian, an investigational oral inhibitor of Factor XIa.[7] Factor XIa is a crucial component of the intrinsic pathway of the coagulation cascade, and its inhibition is a promising strategy for the prevention of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.

The following diagram illustrates the logical relationship of (R)-2-Methylbut-3-enoic acid as a precursor in a drug development pipeline.

Conclusion

This compound, particularly its (R)-enantiomer, has emerged as a valuable chiral intermediate in modern pharmaceutical synthesis. While the historical details of its initial discovery are not prominent in the scientific literature, its physicochemical properties are well-characterized, and robust methods for its stereoselective synthesis have been developed. The critical role of this molecule in the synthesis of promising new drugs like Milvexian underscores its importance to the fields of organic chemistry and drug development. Further research into the biological activities of this and related compounds may unveil new therapeutic opportunities.

References

- 1. chembk.com [chembk.com]

- 2. 2-Methyl-3-butenoic Acid | C5H8O2 | CID 143088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-METHYL-3-BUTENOIC ACID | 53774-20-2 [chemicalbook.com]

- 4. (R)-2-methylbut-3-enoic acid | C5H8O2 | CID 55299080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-methylbut-3-enoic acid | C5H8O2 | CID 12789617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methyl-3-butenoic acid, 53774-20-2 [thegoodscentscompany.com]

- 7. Oral factor xia inhibitor milvexian after a recent acute coronary syndrome: Rationale and design of the phase 3 (Librexia ACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: 2-Methylbut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylbut-3-enoic acid, including its nomenclature, physicochemical properties, and its significance as a chiral building block in pharmaceutical synthesis.

IUPAC Name and Synonyms

The compound with the chemical structure representing this compound is formally named This compound according to IUPAC nomenclature. It is also known by several synonyms, which are often found in chemical literature and commercial listings. The stereoisomers, (R)-2-methylbut-3-enoic acid and (S)-2-methylbut-3-enoic acid, are crucial in stereospecific syntheses.

Common Synonyms:

-

2-methyl-3-butenoic acid

-

2-Vinylpropionic acid

-

(2R)-2-methylbut-3-enoic acid

-

(2S)-2-methylbut-3-enoic acid

-

(+/-)-2-methylbut-3-enoic acid

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C5H8O2 |

| Molecular Weight | 100.12 g/mol |

| CAS Number | 53774-20-2 (for the racemic mixture) |

| (R)-enantiomer CAS | 20626-49-7 |

| (S)-enantiomer CAS | 59014-11-8 |

| Boiling Point | 42-43 °C at 0.1 mmHg |

| Density | 0.968 g/mL at 20 °C |

| Refractive Index | n20/D 1.424 |

Experimental Protocols

A detailed, publicly available experimental protocol for the direct synthesis of this compound is not readily found in the examined literature. However, the synthesis of structurally related α-methyl carboxylic acids is well-established. A common approach involves the asymmetric alkylation of a chiral enolate.

General Asymmetric Synthesis Approach:

A plausible synthetic route for the enantioselective synthesis of (S)-2-methylbutanoic acid, a saturated analog, involves the deprotonation of a polymeric asymmetric reagent, followed by alkylation. This general principle can be adapted for the synthesis of this compound.

Conceptual Steps:

-

Chiral Auxiliary Attachment: An achiral carboxylic acid derivative is reacted with a chiral auxiliary to form a chiral substrate.

-

Enolate Formation: The chiral substrate is treated with a strong base, such as lithium diisopropylamide (LDA), to form a specific enolate.

-

Asymmetric Alkylation: The enolate is then reacted with an appropriate electrophile (in this case, a vinyl equivalent or a precursor that can be converted to a vinyl group) to introduce the substituent at the α-position. The chiral auxiliary directs the approach of the electrophile, leading to a diastereoselective alkylation.

-

Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired enantiomerically enriched carboxylic acid.

Due to the lack of a specific published protocol, researchers would need to develop and optimize the reaction conditions for the synthesis of this compound based on these established principles of asymmetric synthesis.

Role in Pharmaceutical Synthesis

(R)-2-Methylbut-3-enoic acid is a key chiral intermediate in the synthesis of Milvexian , an investigational oral Factor XIa inhibitor. The specific stereochemistry of the (R)-enantiomer is critical for the biological activity of the final drug molecule, highlighting the importance of stereospecific synthesis in drug development.

Below is a diagram illustrating the logical workflow from the chiral intermediate to the final drug class.

Caption: Logical workflow for the synthesis of Milvexian.

The Biological Activity of 2-Methylbut-3-enoic Acid: A Prospective Technical Guide

Disclaimer: This document provides a technical overview of 2-Methylbut-3-enoic acid. It is important to note that publicly available research on the specific biological activity of this compound is limited. Much of the information presented herein is based on its chemical properties, its role as a synthetic intermediate, and analogies drawn from structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals as a framework for potential investigation.

Introduction

This compound, a branched-chain unsaturated fatty acid, is a molecule of interest primarily for its utility in chemical synthesis.[1][2] Its chemical structure, featuring a carboxylic acid group and a vinyl group, provides a versatile scaffold for the creation of more complex molecules. While its direct biological effects are not extensively documented, its structural similarity to other biologically active short-chain fatty acids and butenoic acid derivatives suggests potential for physiological activity.

The most prominent application of this compound is as a key chiral intermediate in the synthesis of Milvexian, an investigational oral Factor XIa inhibitor. This role underscores the importance of its stereochemistry in the development of targeted therapeutics. This guide will summarize the known properties of this compound and explore its potential biological activities based on available data for related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its handling, formulation, and for understanding its potential interactions in biological systems.

| Property | Value | Reference |

| Molecular Formula | C5H8O2 | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| CAS Number | 53774-20-2 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 42-43 °C at 0.1 mmHg | [2][4] |

| Density | 0.968 g/mL at 20 °C | [2] |

| pKa | 4.36 ± 0.10 (Predicted) | [2] |

Known Applications

The primary documented application of this compound is in synthetic organic chemistry.

-

Pharmaceutical Intermediate: The (R)-enantiomer of this compound is a critical building block for the synthesis of Milvexian, a novel anticoagulant. Its specific chiral structure is essential for the stereospecific synthesis of this Factor XIa inhibitor.

Potential Biological Activities: A Comparative Analysis

While direct evidence for the biological activity of this compound is scarce, the activities of structurally related compounds can provide insights into its potential therapeutic effects. The following table summarizes the known biological activities of similar molecules.

| Compound | Structure | Known Biological Activities | Potential Relevance for this compound |

| 2-Methylbutanoic acid | Saturated branched-chain fatty acid | Possesses anti-inflammatory, antioxidant, antimicrobial, and hepatoprotective properties.[5] It is involved in energy and lipid metabolism.[6] | The structural similarity suggests that this compound might also exhibit anti-inflammatory or antimicrobial effects. Its unsaturated nature could influence the potency and mechanism of action. |

| 4-Phenyl-3-butenoic acid | Butenoic acid derivative | Acts as an inhibitor of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of neuropeptide mediators of inflammation like Substance P and CGRP.[7] It has demonstrated anti-inflammatory effects in animal models.[7] | This suggests that the butenoic acid scaffold can interact with enzymatic targets. This compound could potentially modulate other enzymatic pathways. |

| 2-Butenoic acid (Crotonic acid) | Isomer of butenoic acid | Exhibits antimicrobial properties and can influence cellular metabolism by affecting the p53 signaling pathway.[8] | The presence of a double bond in this compound may confer antimicrobial properties. Its influence on cell signaling pathways is a plausible area of investigation. |

Hypothetical Experimental Protocols for Biological Activity Screening

Given the lack of direct data, the following protocols are proposed as a starting point for investigating the biological activity of this compound. These are general methods and would require optimization.

In Vitro Anti-inflammatory Activity Assay

This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm to determine the non-toxic concentration range of the compound.

-

-

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

-

A decrease in absorbance compared to the LPS-only control would indicate an inhibition of NO production.

-

Antimicrobial Activity Assay

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of this compound against common bacterial strains using a broth microdilution method.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Grow bacterial strains in MHB to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be influenced by a short-chain fatty acid and a general workflow for screening the biological activity of this compound.

References

- 1. 2-Methyl-3-butenoic Acid | C5H8O2 | CID 143088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-METHYL-3-BUTENOIC ACID | 53774-20-2 [chemicalbook.com]

- 3. 2-Methyl-3-butenoic Acid | 53774-20-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. The Biological Significance of 2-Methyl Butyric Acid in Metabolism - Nanjing Chemical Material Corp. [njchm.com]

- 7. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methylbut-3-enoic Acid and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbut-3-enoic acid is a chiral carboxylic acid of significant interest in synthetic and medicinal chemistry. Its enantiomers, (R)-2-methylbut-3-enoic acid and (S)-2-methylbut-3-enoic acid, serve as crucial chiral building blocks in the synthesis of complex molecules. Notably, the (R)-enantiomer is a key intermediate in the production of Milvexian, a novel oral anticoagulant. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, chiral separation, and known biological significance of the enantiomers of this compound. It aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to effectively utilize these chiral synthons in their research and development endeavors. While extensive data on the individual enantiomers is still emerging, this guide consolidates the available information and outlines established methodologies for their preparation and analysis.

Physicochemical Properties

The enantiomers of this compound share the same molecular formula and weight but differ in the spatial arrangement of the atoms around the chiral center at the second carbon. This stereochemical difference can lead to distinct biological activities.

Table 1: Physicochemical Data of this compound and its Enantiomers

| Property | Racemic this compound | (R)-2-methylbut-3-enoic acid | (S)-2-methylbut-3-enoic acid |

| Molecular Formula | C5H8O2[1] | C5H8O2[2] | C5H8O2 |

| Molecular Weight | 100.12 g/mol [1] | 100.12 g/mol [2] | 100.12 g/mol |

| CAS Number | 53774-20-2[1] | 20626-49-7[2] | 59014-11-8[3] |

| IUPAC Name | This compound | (2R)-2-methylbut-3-enoic acid[2] | (2S)-2-methylbut-3-enoic acid[3] |

| Boiling Point | 42-43 °C at 0.1 mmHg[1] | Data not available | Data not available |

| Melting Point | ~20.44 °C (estimated)[1] | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° | Data not available | Data not available |

Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure forms of this compound is crucial for their application in stereoselective synthesis. Both enantioselective synthesis and chiral resolution of a racemic mixture are viable strategies.

Enantioselective Synthesis

While specific protocols for the direct enantioselective synthesis of this compound are not extensively detailed in the available literature, analogous syntheses of chiral α-methyl carboxylic acids can be adapted. One potential conceptual pathway is outlined below.

Caption: Conceptual workflow for enantioselective synthesis.

Racemic Synthesis and Chiral Resolution

A more commonly referenced approach involves the synthesis of the racemic mixture followed by resolution of the enantiomers.

Experimental Protocol: Racemic Synthesis (Conceptual)

-

Reaction: A potential method involves the methylation of a vinylacetic acid derivative.

-

Procedure:

-

Deprotonate vinylacetic acid with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) at low temperature (-78 °C) in an inert solvent (e.g., tetrahydrofuran (B95107) - THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a methylating agent (e.g., methyl iodide) to the enolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography - TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Perform an aqueous work-up, extracting the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting racemic this compound by vacuum distillation or column chromatography.

-

Chiral Separation of Enantiomers

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard and effective method for the analytical and preparative separation of enantiomers of chiral carboxylic acids.

Experimental Protocol: Chiral HPLC Separation (General Method)

While a specific, validated method for this compound is not detailed in the reviewed literature, a general protocol for similar compounds can be adapted.[4]

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase column (e.g., polysaccharide-based such as cellulose (B213188) or amylose (B160209) derivatives).

-

-

Mobile Phase:

-

A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

-

An acidic additive, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), is often included to improve peak shape and resolution for carboxylic acids.

-

-

Procedure:

-

Prepare a stock solution of racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Inject a small volume of the sample solution.

-

Monitor the elution of the enantiomers using the UV detector at a suitable wavelength (e.g., 210 nm).

-

Optimize the separation by adjusting the ratio of the non-polar solvent to the polar modifier and the concentration of the acidic additive to achieve baseline resolution of the two enantiomeric peaks.

-

Caption: General workflow for chiral HPLC separation.

Biological Activity and Significance

The biological activities of the individual enantiomers of this compound are not well-documented in publicly available literature. However, the significance of the (R)-enantiomer is established through its use as a key chiral building block in the synthesis of the anticoagulant drug, Milvexian.